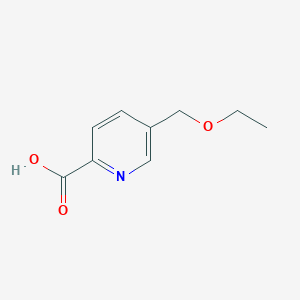
5-(ethoxymethyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(ethoxymethyl)pyridine-2-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of an ethoxymethyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position. Pyridinecarboxylic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethoxymethyl)pyridine-2-carboxylic acid typically involves the ethoxymethylation of pyridine-2-carboxylic acid. One common method is the reaction of pyridine-2-carboxylic acid with ethoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
5-(ethoxymethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Pyridine-2-methanol or pyridine-2-carbaldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-(ethoxymethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(ethoxymethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ethoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate enzyme activity and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the ethoxymethyl group, making it less lipophilic.
5-Methyl-pyridine-2-carboxylic acid: Contains a methyl group instead of an ethoxymethyl group.
5-Ethyl-pyridine-2-carboxylic acid: Contains an ethyl group instead of an ethoxymethyl group.
Uniqueness
5-(ethoxymethyl)pyridine-2-carboxylic acid is unique due to the presence of the ethoxymethyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other pyridinecarboxylic acid derivatives and may confer specific advantages in certain applications.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
5-(ethoxymethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-2-13-6-7-3-4-8(9(11)12)10-5-7/h3-5H,2,6H2,1H3,(H,11,12) |
InChIキー |
WKUXHTFZEGWIGL-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=CN=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


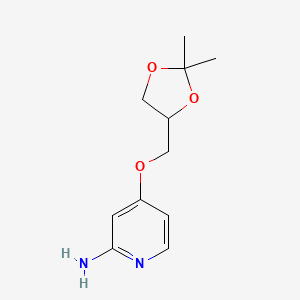
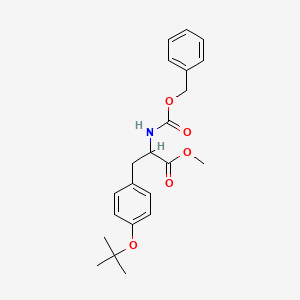
![7-Chloro-4-[(4-fluorophenyl)methyl]quinoline](/img/structure/B8710947.png)
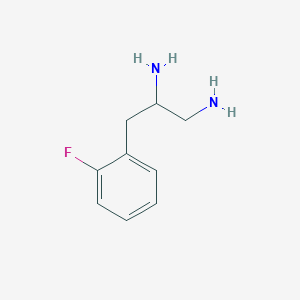
![2-[4-(Diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B8710967.png)
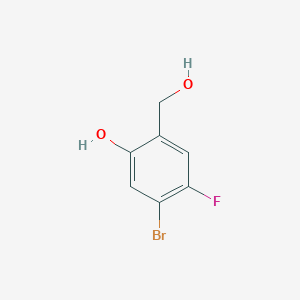
![1,7-dichloro-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B8710976.png)
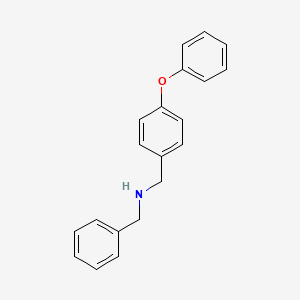
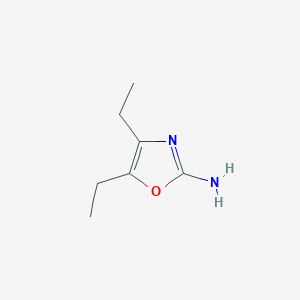

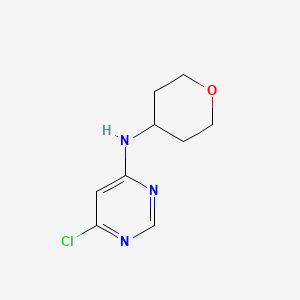
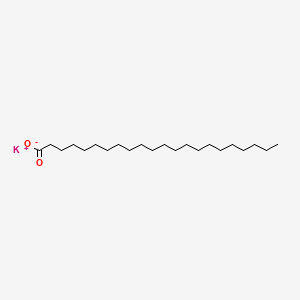

![1-Nitro-3-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B8711030.png)
